5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

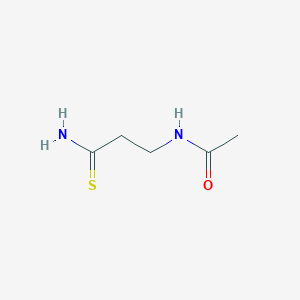

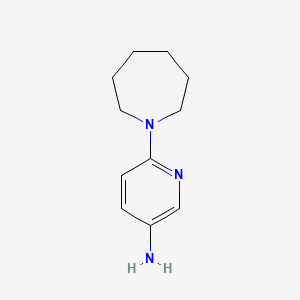

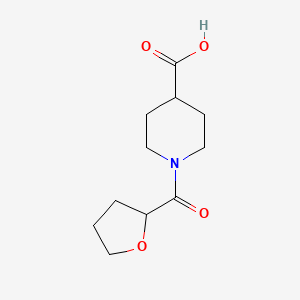

The compound “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 2-phenylethyl group and at the 2-position with an amine group .

Molecular Structure Analysis

The molecular structure of this compound would consist of an oxadiazole ring substituted with a phenylethyl group and an amine group. The phenylethyl group is a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring, the phenylethyl group, and the amine group. The oxadiazole ring is aromatic and relatively stable. The phenylethyl group may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The amine group is nucleophilic and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine” are not available due to the lack of specific information on this compound .Applications De Recherche Scientifique

Central Nervous System (CNS) Stimulants

The structure of 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine is closely related to 2-phenethylamines, which are known to act as CNS stimulants. This compound could potentially be used to develop new treatments for CNS disorders, leveraging its stimulant properties to modulate neurological pathways and improve cognitive functions .

Psychoactive Research

Given its structural similarity to psychoactive 2-phenethylamines, this compound may serve as a basis for the synthesis of new psychoactive substances. Researchers could explore its effects on mood, perception, and consciousness, contributing to our understanding of mental health conditions .

Serotonin Receptor Modulation

The compound’s affinity for serotonin receptor subtypes, particularly 5-HT2A, 5-HT2B, and 5-HT2C, makes it a promising candidate for the development of selective serotonin receptor modulators. These could be used to treat various psychiatric and neurological disorders, including depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine can be utilized to create ligands for key therapeutic targets. Its flexible structure allows for the design of novel compounds that can interact with a variety of receptors, enzymes, and ion channels .

Drug Abuse Treatment

The compound’s structural properties may also be useful in the study and treatment of drug abuse. By understanding its interaction with the brain’s reward system, scientists could develop new therapies to combat addiction .

Anti-Cancer Research

The oxadiazole ring in the compound’s structure is often associated with anti-cancer properties. Research into this application could lead to the development of new chemotherapeutic agents that target specific cancer cells without affecting healthy tissue .

Anti-Inflammatory Agents

Compounds with an oxadiazole moiety have been shown to possess anti-inflammatory properties. This compound could be investigated for its potential use in creating new anti-inflammatory medications, which could help treat conditions like arthritis and inflammatory bowel disease .

Antimicrobial Activity

The 1,3,4-oxadiazol-2-amine structure has been linked to antimicrobial activity. This compound could be explored for its effectiveness against various bacterial and fungal infections, leading to the development of new antibiotics or antifungal treatments .

Orientations Futures

Propriétés

IUPAC Name |

5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJXRMAYWZMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557286 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1617-93-2 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)